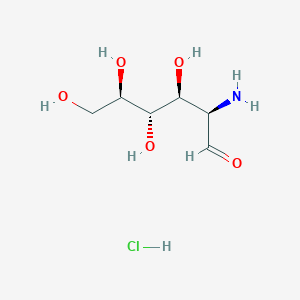
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a chiral amino sugar derivative. This compound is notable for its multiple hydroxyl groups and an amino group, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a protected form of glucose or a similar hexose sugar.
Protection and Functionalization: The hydroxyl groups are selectively protected using protecting groups such as acetals or silyl ethers. The amino group is introduced via reductive amination or other suitable methods.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the free amino sugar.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino sugar with hydrochloric acid.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
Metabolic Studies: Serves as a probe in studying carbohydrate metabolism and enzyme activity.
Medicine
Drug Development: Potential use in the development of antiviral and antibacterial agents due to its structural similarity to naturally occurring sugars.
Industry
Biocatalysis: Employed in biocatalytic processes for the production of fine chemicals.
作用機序
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize sugar moieties. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites of enzymes or receptors. This can modulate enzyme activity or receptor signaling pathways.
類似化合物との比較
Similar Compounds
Glucosamine Hydrochloride: Similar in structure but lacks some hydroxyl groups.
N-Acetylglucosamine: Contains an acetyl group on the amino nitrogen.
Mannosamine Hydrochloride: Differs in the configuration of hydroxyl groups.
Uniqueness
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups, making it a versatile building block in synthetic chemistry and a valuable tool in biochemical research.
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6+;/m0./s1 |
InChIキー |
CBOJBBMQJBVCMW-SLTHYHMUSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
正規SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
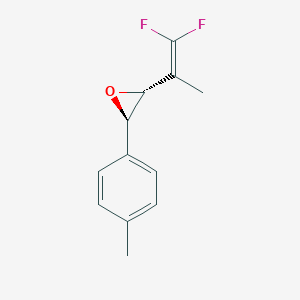
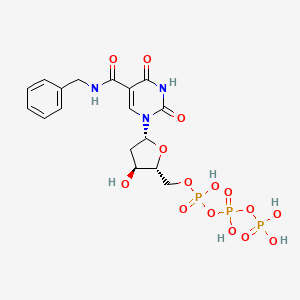

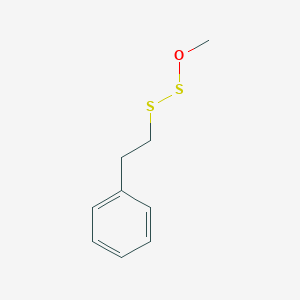
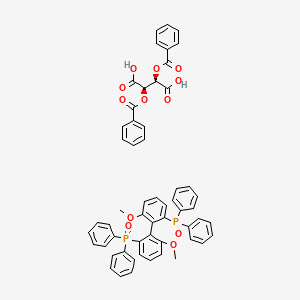

![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
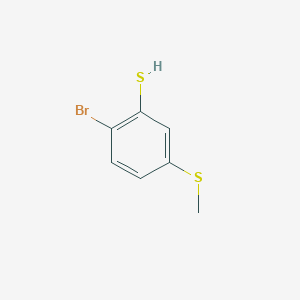
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
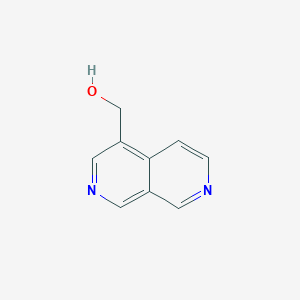
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
